2-Cyanoethyl methylcarbamate
Description
2-Cyanoethyl methylcarbamate is a carbamate derivative characterized by a cyanoethyl group (-CH2CH2CN) and a methylcarbamate moiety (-OCONHCH3). For instance, 2-cyanoethyl phosphoramidite chemistry is widely used in oligonucleotide synthesis, as demonstrated in RNA labeling studies involving modified TAR RNA . This highlights the compound’s relevance in biochemical research, particularly in nucleic acid modification.
Properties
CAS No. |
71243-31-7 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-cyanoethyl N-methylcarbamate |
InChI |
InChI=1S/C5H8N2O2/c1-7-5(8)9-4-2-3-6/h2,4H2,1H3,(H,7,8) |
InChI Key |
TXIVAJQVUHCWAM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCCC#N |
Origin of Product |
United States |
Preparation Methods
2-Cyanoethyl methylcarbamate can be synthesized through various methods. One common synthetic route involves the reaction of methyl isocyanate with 2-cyanoethanol under controlled conditions . Industrial production methods often employ similar reactions but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Cyanoethyl methylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: It can be removed by mild base, making it useful in oligonucleotide synthesis.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Transcarbamoylation: This reaction involves the transfer of the carbamate group to another molecule, often catalyzed by tin or indium triflate.
Common reagents used in these reactions include bases like sodium hydroxide and catalysts like tin or indium triflate . The major products formed from these reactions are typically amines, alcohols, and substituted carbamates .
Scientific Research Applications
2-Cyanoethyl methylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyanoethyl methylcarbamate involves its ability to act as a protecting group for amines. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows it to participate in hydrogen bonding through the carboxyl group and the backbone NH, making it stable under various conditions .
Comparison with Similar Compounds
Chemical and Structural Differences
The following table summarizes key structural and functional differences between 2-cyanoethyl methylcarbamate and related carbamates:
Regulatory and Handling Considerations
- Carbamates with Cyano Groups: Compounds like 2-cyanoethyl derivatives require stringent handling protocols, including gloves, face shields, and respiratory protection, as seen in methyl 2-cyanoacrylate safety guidelines .
- Banned Compounds : Carbaryl’s prohibition underscores regulatory scrutiny of methylcarbamates with aromatic substituents .
- Data Gaps: Methyl (2,2-dimethoxyethyl)carbamate and 2-cyano-N-[(methylamino)carbonyl]acetamide highlight the need for further toxicological studies to assess chronic exposure risks .
Research and Industrial Implications
The comparison reveals critical trade-offs between functional utility and safety:
- Biochemical Synthesis: Cyanoethyl-containing carbamates enable precise RNA modifications but require controlled environments to mitigate ammonia exposure .
- Agricultural Legacy : Carbaryl’s phase-out demonstrates the environmental and health risks of persistent carbamates, guiding modern pesticide design .
- Safety Prioritization : Incomplete toxicity data for newer carbamates necessitate precautionary measures, such as OSHA-compliant personal protective equipment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
